molecular formula C13H15NO2S2 B2528800 Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate CAS No. 1555769-42-0

Tert-butyl 2-amino-4-(thiophen-3-YL)thiophene-3-carboxylate

Cat. No. B2528800
CAS RN: 1555769-42-0
M. Wt: 281.39
InChI Key: YACHPHLRYOJXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various strategies, including nucleophilic substitutions, radical reactions, and the use of chiral auxiliaries. For instance, tert-butyl phenylazocarboxylates are used as building blocks and can undergo nucleophilic substitutions with aromatic amines and alcohols under mild conditions . Chiral auxiliaries such as tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate are synthesized from L-alanine and used in dipeptide synthesis . The synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination using CuI, ethylene glycol, and potassium phosphate .

Molecular Structure Analysis

The molecular structures of tert-butyl compounds are characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography. For example, the structure of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized using ESI-MS, 1H NMR, and elementary analysis . X-ray crystallographic analysis was used to characterize the molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .

Chemical Reactions Analysis

Tert-butyl compounds can participate in a variety of chemical reactions. Radical reactions of tert-butyl phenylazocarboxylates include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling . Schiff base compounds are synthesized by coupling tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate with aromatic aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For example, the presence of intramolecular hydrogen bonds in the crystal structure of certain tert-butyl compounds can affect their stability and reactivity . The tert-butyl group itself is known for its steric bulk, which can influence the reactivity and solubility of the compounds it is part of.

Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis has explored the utility of thiophene derivatives in complex reactions. For instance, rhodium-catalyzed enantioselective additions and the preparation of tert-butyl derivatives demonstrate the compound's role in synthesizing chiral molecules and intermediates for further chemical transformations (Storgaard & Ellman, 2009).

Material Science and Polymer Chemistry

Thiophene-containing polymers have garnered attention for their electronic properties. The synthesis of regioregular polythiophenes with pendant phenoxyl radicals highlights the application of thiophene derivatives in creating high-spin organic polymers, which are of interest for electronic and optoelectronic devices (Miyasaka et al., 2000).

Medicinal Chemistry and Drug Design

In the field of medicinal chemistry, thiophene derivatives have been synthesized for their potential biological activities. The creation of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and their antinociceptive activity study showcase the relevance of thiophene analogs in designing compounds with potential therapeutic benefits (Shipilovskikh et al., 2020).

Spectroscopy and Mass Spectrometry

The study of mass spectra of new heterocycles, including electron impact and chemical ionization mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, contributes to understanding the fragmentation patterns and stability of thiophene derivatives, which is essential for their identification and structural analysis (Klyba et al., 2019).

Chemical Synthesis Techniques

Advancements in synthesis techniques, such as the activation of carboxylic acids with tert-butyl derivatives for efficient formation of amides or peptides, demonstrate the versatility of thiophene derivatives in facilitating a wide range of chemical transformations (Basel & Hassner, 2002).

Mechanism of Action

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 2-amino-4-thiophen-3-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-13(2,3)16-12(15)10-9(7-18-11(10)14)8-4-5-17-6-8/h4-7H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACHPHLRYOJXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CSC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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